molecular formula C20H20ClN3O2 B7697144 N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylbutanamide

N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylbutanamide

Cat. No.: B7697144
M. Wt: 369.8 g/mol
InChI Key: MOGGNCLWMNMRSJ-UHFFFAOYSA-N
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Description

N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylbutanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a benzyl group, a chlorophenyl group, and an oxadiazole ring, making it a subject of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylbutanamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Attachment of the Chlorophenyl Group: : The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl derivative reacts with the oxadiazole intermediate.

  • Benzylation and Methylation: : The final steps involve the benzylation of the nitrogen atom and the methylation of the butanamide chain. These reactions are typically carried out using benzyl chloride and methyl iodide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially yielding amine or hydroxy derivatives.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylbutanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.

    Chemical Biology: It serves as a probe in biochemical assays to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the chlorophenyl group are crucial for binding to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine
  • N-benzyl-4-(4-chlorophenyl)-1,2,3-triazole-5-yl)-N-methylbutanamide

Uniqueness

Compared to similar compounds, N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylbutanamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.

Properties

IUPAC Name

N-benzyl-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-24(14-15-6-3-2-4-7-15)19(25)9-5-8-18-22-20(23-26-18)16-10-12-17(21)13-11-16/h2-4,6-7,10-13H,5,8-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGGNCLWMNMRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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